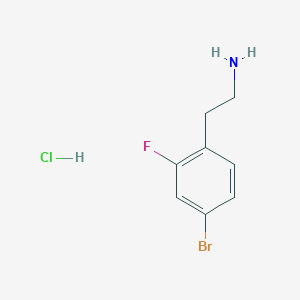

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride

CAS No.: 1255098-85-1

Cat. No.: VC2560246

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255098-85-1 |

|---|---|

| Molecular Formula | C8H10BrClFN |

| Molecular Weight | 254.53 g/mol |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |

| Standard InChI Key | RSTMIOKTJWBYHO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)F)CCN.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CCN.Cl |

Introduction

Chemical Properties

Structural Characteristics

Based on its chemical name, 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride features a 4-bromo-2-fluorophenyl ring connected to an ethylamine chain (-CH2CH2NH2), with the amine group protonated as a hydrochloride salt (-NH3+ Cl-). The presence of both bromo and fluoro substituents on the aromatic ring would likely confer distinct chemical reactivity and biological activity, as observed in related halogenated phenyl compounds.

By analyzing structurally similar compounds, we can infer that 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride would likely have a molecular formula of C8H10BrClFN. This can be compared with 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride, which has a molecular formula of C8H10BrClFNO and a molecular weight of 270.52 g/mol.

Physical Properties

As a hydrochloride salt of an amine, 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride would likely exist as a crystalline solid at room temperature. The salt formation through protonation of the amine nitrogen typically enhances water solubility compared to the free base, making it potentially more suitable for various applications, particularly in aqueous environments.

The presence of halogen substituents (bromine and fluorine) on the phenyl ring would influence the compound's electronic properties. These electron-withdrawing groups would likely decrease the electron density of the aromatic ring and potentially affect the basicity of the amine group. Such electronic effects could play a significant role in determining the compound's reactivity patterns and stability characteristics.

Spectroscopic Properties

Based on its structure, 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride would exhibit characteristic spectroscopic features that could be used for its identification and analysis. In nuclear magnetic resonance (NMR) spectroscopy, the presence of fluorine would create distinctive splitting patterns in the aromatic region due to F-H coupling. Similarly, the presence of bromine would influence the chemical shifts of nearby protons.

Table 1: Predicted Key Spectroscopic Features of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride

| Spectroscopic Technique | Expected Features |

|---|---|

| 1H NMR | Aromatic protons (6.8-7.5 ppm), methylene protons (2.8-3.2 ppm), amine protons (8.0-8.5 ppm) |

| 19F NMR | Single fluorine signal (likely -110 to -120 ppm) |

| IR | N-H stretching (3300-3500 cm-1), C-F stretching (1000-1400 cm-1), C-Br stretching (500-750 cm-1) |

| Mass Spectrometry | Molecular ion peaks showing characteristic bromine isotope pattern |

Synthesis Methods

Purification Techniques

The purification of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride would likely involve recrystallization from appropriate solvent systems. For similar hydrochloride salts, common recrystallization solvents include mixtures of alcohols (methanol, ethanol) with less polar solvents such as diethyl ether or ethyl acetate. Chromatographic techniques, particularly reverse-phase HPLC, could also be employed for analytical or preparative purification.

Biological Activity

Structure-Activity Relationships

The presence of halogen substituents on the phenyl ring can significantly influence a compound's interaction with biological targets. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Meanwhile, bromine can provide opportunities for further derivatization through various cross-coupling reactions, potentially enabling the development of more complex bioactive molecules.

The ethylamine side chain would provide a basic center that could interact with acidic residues in biological targets, such as carboxylic acid groups in proteins or phosphate groups in nucleic acids. Such interactions are often critical for the biological activity of amine-containing compounds.

Research Applications

Medicinal Chemistry Applications

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride could serve as a valuable building block or intermediate in medicinal chemistry. Its unique combination of structural features makes it potentially useful for the synthesis of more complex pharmaceutical compounds. The bromine substituent, in particular, provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings.

Patent literature suggests that related compounds containing the 4-bromo-2-fluorophenyl moiety have been utilized in the development of potential therapeutic agents . For example, compounds with similar structural features have been incorporated into more complex molecules with applications in specific disease areas.

Chemical Biology Tools

Comparative Analysis

Comparison with Related Compounds

Table 2: Comparison of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride with Related Compounds

The structural differences between these compounds would likely result in distinct chemical reactivity, physical properties, and biological activities. The presence of different functional groups (ethylamine vs. amino-ethanol) and different ring systems (phenyl vs. thiophene) would influence how these compounds interact with biological targets and chemical reagents.

Advantages and Limitations

The unique combination of functional groups in 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride presents both advantages and limitations for its potential applications:

Advantages:

-

The halogenated phenyl ring provides opportunities for further functionalization

-

The ethylamine hydrochloride moiety enhances water solubility

-

The combination of structural features could confer unique biological activities

Limitations:

-

The presence of a reactive amine group might necessitate protection in certain synthetic applications

-

The hydrochloride salt form, while improving solubility, may require neutralization for certain applications

-

Limited public information about this specific compound suggests potential challenges in its preparation or characterization

Current Research and Future Directions

Research Gaps

Based on the limited information available in the search results, there appear to be significant gaps in the publicly available research on 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride. Future research could focus on:

-

Developing efficient and scalable synthetic routes to this compound

-

Comprehensive characterization of its physical, chemical, and spectroscopic properties

-

Systematic investigation of its potential biological activities

-

Exploration of its utility as a building block in the synthesis of more complex compounds with potential therapeutic applications

Emerging Applications

The pharmaceutical industry continues to explore novel chemical entities with unique structural features for drug development. Compounds containing halogenated aromatic rings and amine functionalities, such as 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride, could find applications in emerging therapeutic areas.

Recent patent literature suggests ongoing interest in compounds with similar structural motifs for applications in various disease areas . The continued exploration of structure-activity relationships and the development of more selective and potent therapeutic agents remain active areas of research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume